molecular formula C21H19BrO2 B1271974 3,5-Dibenzyloxybenzyl Bromide CAS No. 24131-32-6

3,5-Dibenzyloxybenzyl Bromide

Cat. No.: B1271974
CAS No.: 24131-32-6
M. Wt: 383.3 g/mol
InChI Key: WGMYJGAUAQXYFQ-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzyl Bromide is a useful research compound. Its molecular formula is C21H19BrO2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Properties and Synthesis

  • Structural Analysis and Synthesis for Dendritic Materials : 3,5-Dimethoxybenzyl bromide, a related compound to 3,5-Dibenzyloxybenzyl Bromide, has been studied for its structural properties and potential use as a building block in the synthesis of dendritic materials (Pan et al., 2005).

Polymer Science

  • Convergent Approach to Dendritic Macromolecules : The compound has applications in the development of topological macromolecules based on dendritic fragments. These applications are significant in the creation of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Photoresponsive Materials

  • Photoresponsive Behavior in Novel Dyes : Another derivative, 3,5-Didodecylbenzyl bromide, was used to synthesize a new azo-modified perylene bisimide dye. The study of this dye under UV irradiation reveals insights into photoresponsive behaviors, which are crucial in the development of materials that respond to light stimuli (Xin, 2013).

Biochemical Research

  • Protein Research and Modification : In biochemical research, derivatives of benzyl bromide, similar to this compound, have been used to study proteins. These compounds can modify specific amino acids like tryptophan, helping in the understanding of protein structure and function (Horton, Kelly, & Koshland, 1965).

Molecular Chemistry

  • Chemical Reactions and Molecular Interactions : The reactions of compounds like this compound have been explored in various molecular chemistry contexts. For instance, studies on benzyl chloride's reaction with sodium sulfide in phase transfer catalytic systems have implications for understanding the properties and reactivities of similar compounds (Ido et al., 2000).

Safety and Hazards

“3,5-Dibenzyloxybenzyl Bromide” is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing in dusts or mists, and protective clothing, gloves, and eye/face protection should be worn when handling this substance .

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMYJGAUAQXYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375482
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24131-32-6
Record name 3,5-Dibenzyloxybenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(benzyloxy)benzyl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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